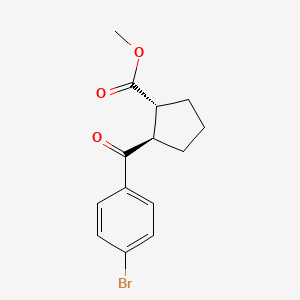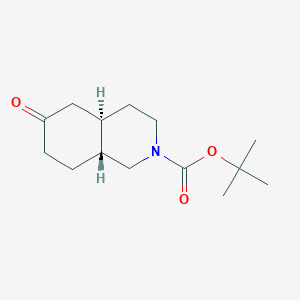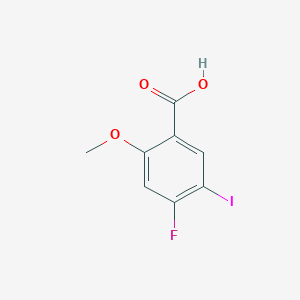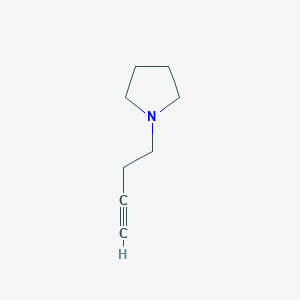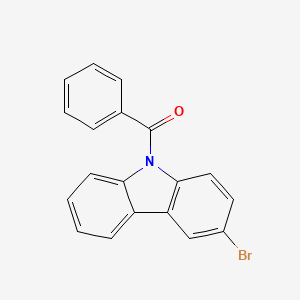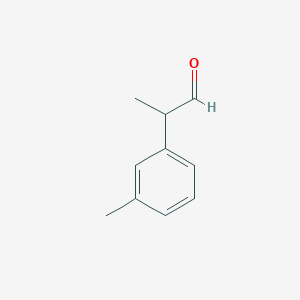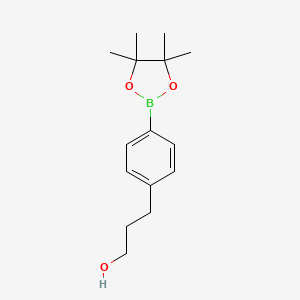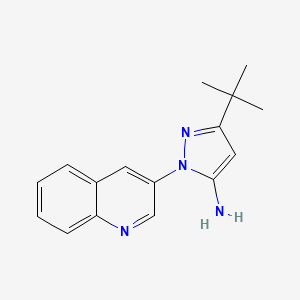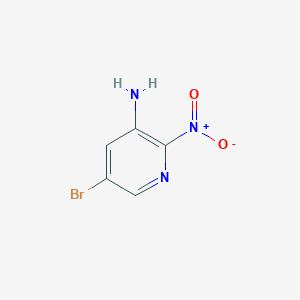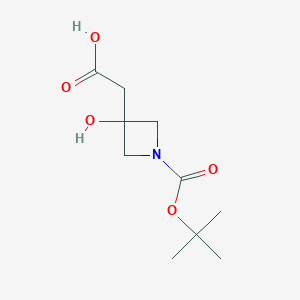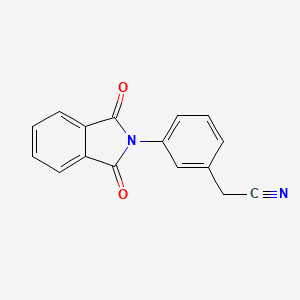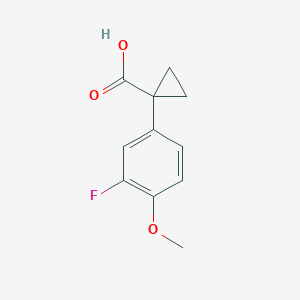
1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid
Overview
Description
“1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C11H11FO3 . It is available for purchase from various chemical suppliers .
Synthesis Analysis
While specific synthesis methods for “1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid” were not found, related compounds provide some insight. For instance, 1-fluoro-cyclopropane-1-carboxylic acid can be prepared by oxidation of 1-fluoro-cyclopropyl methyl ketone . Another related compound, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, was synthesized by condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine .Molecular Structure Analysis
The molecular structure of “1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid” is represented by the molecular formula C11H11FO3 . The molecular weight of the compound is 210.2 .Scientific Research Applications
Synthetic Methodologies and Intermediates
The synthesis and applications of cyclopropane derivatives, including those similar to 1-(3-fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid, are widely explored in scientific research for their utility in creating complex molecular structures. For example, Zhou et al. (2021) developed a high-yield synthetic method for a related compound, demonstrating the utility of multi-step nucleophilic substitution reactions and ester hydrolysis in the synthesis of cyclopropane derivatives. This approach highlights the potential for creating diverse molecular frameworks useful in medicinal chemistry and materials science (Zhou et al., 2021).
Crystal Structure and Antiproliferative Activity
Lu et al. (2021) synthesized a molecule containing a cyclopropane moiety with significant inhibitory activity against certain cancer cell lines. The study emphasizes the potential of cyclopropane-containing compounds in the development of new anticancer agents, showcasing the importance of structural analysis in understanding the bioactivity of such compounds (Lu et al., 2021).
Fluorination Techniques and Fluorinated Ketones
Konik et al. (2017) explored the synthesis of distally fluorinated ketones via ring cleavage of cyclopropanol intermediates, demonstrating the application of sulfinate salts as fluoroalkylating reagents. This research provides insights into novel fluorination techniques that could be applicable to the synthesis of fluorinated derivatives of cyclopropane carboxylic acids, offering potential applications in pharmaceuticals and agrochemicals (Konik et al., 2017).
Antimicrobial and Antioxidant Studies
Raghavendra et al. (2016) synthesized cyclopropane derivatives and evaluated their antimicrobial and antioxidant activities. This study underscores the potential of cyclopropane-based compounds in developing new antimicrobial and antioxidant agents, highlighting the versatility of cyclopropane carboxylic acids in medicinal chemistry (Raghavendra et al., 2016).
properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-15-9-3-2-7(6-8(9)12)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIHCIJMQGMLOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



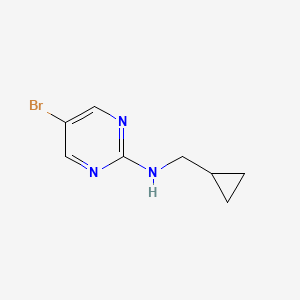
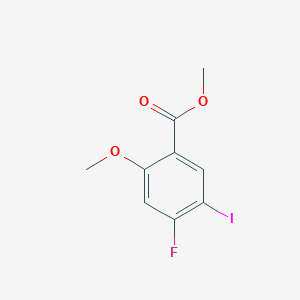
![Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B1444301.png)
